molecular formula C16H19N7O2S B2521206 1-(benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1058387-84-0

1-(benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2521206
CAS No.: 1058387-84-0
M. Wt: 373.44
InChI Key: FATQJBUYEUBTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic molecule featuring a triazolopyrimidine core fused with a piperazine ring. The triazolopyrimidine moiety is substituted with an ethyl group at the 3-position, while the piperazine nitrogen is functionalized with a benzenesulfonyl group. Its synthesis likely involves multi-step reactions, including azide-alkyne cycloaddition for triazole formation and nucleophilic substitution for piperazine derivatization .

Properties

IUPAC Name

7-[4-(benzenesulfonyl)piperazin-1-yl]-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2S/c1-2-23-16-14(19-20-23)15(17-12-18-16)21-8-10-22(11-9-21)26(24,25)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATQJBUYEUBTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazine derivatives and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.

    Benzenesulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and triazolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

1-(Benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

  • Synthesis of Derivatives : The compound can be modified to produce derivatives with enhanced properties or activities.
  • Catalysis : It may act as a catalyst in specific chemical reactions due to the presence of the sulfonyl group.

Biology

In biological research, this compound is investigated for its potential interactions with various biological targets:

  • Biochemical Probes : Its ability to interact with enzymes or receptors makes it a candidate for developing biochemical probes that can elucidate biological pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a subject of interest for developing new antibiotics.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Anticancer Properties : Research indicates that compounds with similar structures may exhibit anticancer activity by inducing apoptosis in cancer cells.
  • Antiparasitic Activity : Some studies suggest that derivatives of this compound could be effective against protozoan parasites such as Trypanosoma cruzi and Entamoeba histolytica .

Industry

In industrial applications, the compound is being explored for its role in material science and chemical manufacturing:

  • Development of New Materials : Its unique structure allows for the design of novel materials with specific properties.
  • Chemical Reactions : It may serve as an intermediate or catalyst in various industrial chemical processes.

Case Studies and Research Findings

Research efforts have documented the biological activity of compounds similar to this compound. For instance:

  • A study demonstrated the synthesis and evaluation of substituted triazole derivatives that showed promising anticancer activity through apoptosis induction .
  • Another investigation highlighted the antiparasitic effects of benzotriazole derivatives against Trypanosoma cruzi, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets. The triazolopyrimidine moiety is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to the disruption of cellular processes like cell cycle progression and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural Analogues of Triazolopyrimidine-Piperazine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Triazolopyrimidine) Substituents (Piperazine) Molecular Weight (g/mol) Key Biological Target/Activity Reference
1-(Benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine 3-Ethyl Benzenesulfonyl 406.24 (calculated) Not explicitly stated (structural focus)
1-(5-Bromofuran-2-carbonyl)-4-{3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine 3-Ethyl 5-Bromofuran-2-carbonyl 406.24 Unknown
1-(2,6-Dimethoxybenzoyl)-4-{3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine 3-Phenyl 2,6-Dimethoxybenzoyl 445.50 Unknown
1-{3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride 3-Benzyl Unsubstituted (dihydrochloride) 295.28 Unknown
RG7774 (CB2R agonist) 3-(Tetrazolylmethyl), 5-tert-butyl (S)-Pyrrolidin-3-ol ~450 (estimated) Cannabinoid receptor 2 (CB2R) agonist
VAS2870 3-Benzyl 1,3-Benzoxazol-2-yl sulfide ~400 (estimated) NADPH oxidase inhibitor

Key Structural and Functional Differences

Substituent Effects on Triazolopyrimidine Core :

  • Ethyl vs. Benzyl/Phenyl Groups : The ethyl group in the target compound (3-ethyl) is less sterically demanding than the benzyl or phenyl groups in analogs . This may enhance membrane permeability and metabolic stability compared to bulkier substituents.
  • Electron-Withdrawing vs. Electron-Donating Groups : The benzenesulfonyl group on the piperazine (electron-withdrawing) contrasts with the 5-bromofuran-2-carbonyl group (electron-deficient due to bromine) and the 2,6-dimethoxybenzoyl group (electron-donating methoxy groups). These differences influence solubility and receptor binding kinetics .

Biological Activity Insights :

  • RG7774 : As a CB2R agonist, its 5-tert-butyl and tetrazolylmethyl groups are critical for receptor selectivity over CB1R, avoiding psychotropic effects .
  • VAS2870 : The benzoxazole sulfide moiety in VAS2870 likely contributes to its NADPH oxidase inhibitory activity by interacting with redox-sensitive cysteine residues .

Synthetic Strategies :

  • Piperazine derivatives are commonly synthesized via nucleophilic aromatic substitution (e.g., replacing chlorine on the triazolopyrimidine core with piperazine) .
  • The benzenesulfonyl group is introduced through sulfonylation of the piperazine nitrogen, requiring controlled reaction conditions to avoid over-sulfonation .

Research Findings and Implications

  • Pharmacokinetic Considerations : Ethyl-substituted triazolopyrimidines (as in the target compound) may exhibit improved metabolic stability compared to benzyl analogs, which are prone to oxidative metabolism .
  • Target Selectivity : The benzenesulfonyl group’s strong electron-withdrawing nature could enhance binding to enzymes with polar active sites, such as kinases or phosphatases, though this requires experimental validation.
  • Comparative Potency : While RG7774 and VAS2870 have well-defined biological activities, the target compound’s lack of reported activity data highlights a gap in current research.

Biological Activity

The compound 1-(benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activities, including its anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

The structural formula of the compound can be described as follows:

  • Molecular Formula : C18_{18}H22_{22}N6_{6}O2_{2}S
  • Molecular Weight : 382.47 g/mol

This compound features a piperazine ring substituted with a benzenesulfonyl group and a triazolo-pyrimidine moiety, which contributes to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies showed that derivatives of triazolo-pyrimidines can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50_{50} values for these compounds ranged from 0.2 to 1.7 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50_{50} (µM)
Example 1MCF-70.55
Example 2A5490.63
Example 3MiaPaCa20.16

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated:

  • Screening against bacterial strains such as Escherichia coli and Staphylococcus aureus showed moderate antibacterial activity. Compounds with a similar sulfonamide structure demonstrated zones of inhibition comparable to standard antibiotics .
Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18

Anti-inflammatory and Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, related compounds have shown anti-inflammatory effects:

  • In vitro assays indicated that certain derivatives could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the growth inhibition of a series of piperazine-triazole derivatives against multiple human cancer cell lines. The most active compound exhibited an IC50_{50} value significantly lower than traditional chemotherapeutics, highlighting the potential for developing new cancer therapies based on this scaffold .
  • Antimicrobial Screening : Another study focused on the antibacterial properties of sulfonamide derivatives against resistant bacterial strains. The findings revealed that modifications to the benzenesulfonyl group enhanced activity against E. coli, providing insights into structural optimization for better efficacy .

Q & A

Q. What are the typical synthetic routes and challenges in synthesizing this compound?

  • Methodological Answer : Synthesis involves multi-step routes, starting with the formation of the triazolopyrimidine core followed by coupling with the benzenesulfonyl-piperazine moiety. Key steps include:
  • Heterocyclic Core Formation : Cyclization of pyrimidine precursors with triazole-forming reagents under controlled temperatures (195–230°C) .
  • Piperazine Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to introduce the benzenesulfonyl group .
  • Purification : Use of column chromatography (silica gel) or recrystallization to achieve >95% purity .
    Challenges : Low yields (20–40%) due to steric hindrance from the ethyl group on the triazole ring and sensitivity of sulfonyl groups to acidic/basic conditions .

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solvent Selection : Test solubility in dimethyl sulfoxide (DMSO), ethanol, or dichloromethane, which are common for triazolopyrimidine derivatives .
  • pH Adjustment : Use buffered solutions (pH 7.4) to mimic physiological conditions and prevent degradation .
  • Stability Testing : Monitor compound integrity via HPLC or LC-MS over 24–72 hours under assay conditions .

Q. What are recommended techniques for initial biological activity screening?

  • Methodological Answer :
  • In Vitro Assays :
  • Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or phosphodiesterases, given structural similarities to known inhibitors .
  • Target Identification : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to screen protein interactions .

Advanced Research Questions

Q. How can structural analogs guide structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Systematic Substitution : Compare analogs with variations in the triazole (ethyl vs. methyl) and benzenesulfonyl (electron-withdrawing vs. donating groups) moieties .
  • Key Structural Features :
Analog Modification Biological Activity Reference
3-Ethyl-6-methyl-triazolopyrimidineEthyl triazole, methyl pyrimidineAntitumor (IC₅₀: 8.2 μM)
PKI-402Morpholine linkerKinase inhibition (IC₅₀: 0.3 nM)
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or PI3K .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables such as cell line origin (e.g., ATCC-certified), serum concentration, and incubation time .
  • Orthogonal Validation : Confirm activity via dual methods (e.g., Western blot for protein expression alongside cell viability assays) .
  • Data Normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate results .

Q. How to elucidate the compound’s mechanism of action despite limited target data?

  • Methodological Answer :
  • Proteomic Profiling : Perform affinity purification-mass spectrometry (AP-MS) to identify binding partners .
  • Pathway Analysis : RNA sequencing (RNA-seq) to track gene expression changes post-treatment .
  • In Vivo Models : Use xenograft mice to correlate in vitro activity with tumor growth inhibition .

Q. What synthetic modifications improve metabolic stability without compromising activity?

  • Methodological Answer :
  • Deuterium Incorporation : Replace ethyl hydrogens with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Stability Testing : Use liver microsome assays to measure half-life improvements .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell models?

  • Methodological Answer :
  • 3D Spheroid Validation : Compare IC₅₀ values in monolayer vs. spheroid cultures to assess penetration efficiency .
  • Microenvironment Mimicry : Incorporate extracellular matrix (e.g., Matrigel) to better replicate in vivo conditions .

Experimental Design Considerations

Q. What controls are critical for ensuring reproducibility in enzyme inhibition assays?

  • Methodological Answer :
  • Positive Controls : Use staurosporine (kinase inhibition) or theophylline (phosphodiesterase inhibition) .
  • Negative Controls : Include DMSO vehicle and scrambled peptide/inhibitor .
  • Kinetic Monitoring : Perform time-course measurements to rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.